6-Bromo-1,3-benzodioxol-5-yl propanoate
Description
6-Bromo-1,3-benzodioxol-5-yl propanoate is a synthetic organic compound featuring a benzodioxol core substituted with a bromine atom at the 6-position and a propanoate ester group at the 5-position. This structure combines aromaticity (from the benzodioxol ring) with the reactivity of an ester group, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.
Properties
CAS No. |
6316-58-1 |
|---|---|
Molecular Formula |
C10H9BrO4 |
Molecular Weight |
273.08 g/mol |
IUPAC Name |
(6-bromo-1,3-benzodioxol-5-yl) propanoate |
InChI |
InChI=1S/C10H9BrO4/c1-2-10(12)15-7-4-9-8(3-6(7)11)13-5-14-9/h3-4H,2,5H2,1H3 |
InChI Key |
YGIOYZSVFRBZQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C2C(=C1)OCO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,3-benzodioxol-5-yl propanoate can be achieved through several methods. One common approach involves the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by esterification with propanoic acid. The reaction conditions typically include the use of bromine as the brominating agent and a suitable solvent such as acetic acid. The esterification step may require the use of a catalyst like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of 6-Bromo-1,3-benzodioxol-5-yl propanoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,3-benzodioxol-5-yl propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxoles, while oxidation can produce carboxylic acids.
Scientific Research Applications
6-Bromo-1,3-benzodioxol-5-yl propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1,3-benzodioxol-5-yl propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Bromo-1,3-benzodioxol-5-yl Benzoate
Structural Differences :
- The benzoate analog (CAS 38563-79-0) replaces the propanoate group with a benzoate ester (C₆H₅COO−) .
- The bulkier benzoate group could sterically hinder reactions at the ester site, affecting reactivity in synthetic pathways.
Propan-2-yl 4-(6-Bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Structural Complexity :
- This derivative (CAS 294197-69-6) incorporates a pyrimidine ring and a methyl group, significantly expanding its molecular complexity compared to the simpler propanoate .
- The additional oxo and methyl groups may influence hydrogen bonding and steric effects, altering binding affinity in biological systems.
Data Table: Structural Comparison of Related Compounds
Research Methodologies and Tools
- SHELX Software : Widely used for crystallographic refinement, SHELX could elucidate the 3D structure of 6-bromo-1,3-benzodioxol derivatives, aiding in understanding steric and electronic effects .
- ORTEP-III: This graphical interface facilitates visualization of molecular geometries, critical for comparing bond lengths and angles between the propanoate and its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
